molecular formula C13H20O3 B14850994 3-Tert-butoxy-5-isopropoxyphenol

3-Tert-butoxy-5-isopropoxyphenol

Cat. No.: B14850994
M. Wt: 224.30 g/mol
InChI Key: ITJAAKPMMQXRII-UHFFFAOYSA-N
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Description

3-Tert-butoxy-5-isopropoxyphenol is an organic compound with the molecular formula C13H20O3 It is characterized by the presence of tert-butoxy and isopropoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-5-isopropoxyphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 3-hydroxy-5-isopropoxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-5-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the phenol ring .

Scientific Research Applications

3-Tert-butoxy-5-isopropoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-5-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with active sites of enzymes or receptors. The tert-butoxy and isopropoxy groups may influence the compound’s lipophilicity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butoxy-4-isopropoxyphenol
  • 3-Tert-butoxy-5-methoxyphenol
  • 3-Tert-butoxy-5-ethoxyphenol

Uniqueness

3-Tert-butoxy-5-isopropoxyphenol is unique due to the specific positioning of the tert-butoxy and isopropoxy groups on the phenol ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-5-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O3/c1-9(2)15-11-6-10(14)7-12(8-11)16-13(3,4)5/h6-9,14H,1-5H3

InChI Key

ITJAAKPMMQXRII-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)OC(C)(C)C

Origin of Product

United States

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